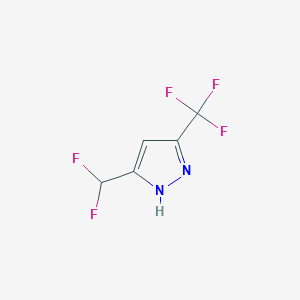

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16204293

Molecular Formula: C5H3F5N2

Molecular Weight: 186.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3F5N2 |

|---|---|

| Molecular Weight | 186.08 g/mol |

| IUPAC Name | 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C5H3F5N2/c6-4(7)2-1-3(12-11-2)5(8,9)10/h1,4H,(H,11,12) |

| Standard InChI Key | JNZMCMSGSKHZQW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NN=C1C(F)(F)F)C(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is C₅H₃F₅N₂, with a molecular weight of 186.08 g/mol. The pyrazole ring’s substitution pattern introduces significant electronic effects:

-

The difluoromethyl group at position 3 contributes moderate electronegativity and lipophilicity, enhancing metabolic stability.

-

The trifluoromethyl group at position 5 provides strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

A comparative analysis of related fluorinated pyrazoles reveals distinct structural and functional differences (Table 1).

Table 1: Comparative Analysis of Fluorinated Pyrazole Derivatives

The unique substitution pattern of 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole distinguishes it from other derivatives, particularly in its electronic configuration and steric effects .

Synthesis and Optimization Strategies

Core Synthetic Pathways

While no direct synthesis route for 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is documented, analogous methods for fluorinated pyrazoles suggest a multi-step approach:

-

Precursor Functionalization: Reacting α,β-unsaturated esters with fluorinated acetyl halides to form intermediates.

-

Cyclization: Condensation with hydrazine derivatives under controlled conditions to form the pyrazole ring .

For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves:

-

Step 1: Substitution/hydrolysis of 2,2-difluoroacetyl halide with α,β-unsaturated esters to yield α-difluoroacetyl intermediates.

-

Step 2: Cyclization with methylhydrazine in the presence of catalysts (e.g., KI or NaI) to minimize isomer formation .

Adapting this methodology, the target compound could theoretically be synthesized by substituting methylhydrazine with a trifluoromethyl-containing precursor and optimizing reaction conditions to accommodate bulkier substituents.

Isomer Control and Purification

A critical challenge in synthesizing asymmetrically substituted pyrazoles is controlling isomer ratios. The patent CN111362874B demonstrates that using sodium iodide or potassium iodide as catalysts during cyclization reduces isomer content from 10–15% to <5%, achieving >99.5% purity post-recrystallization . Similar strategies, such as low-temperature condensation (-30°C) and solvent selection (aqueous ethanol/methanol), could be applied to the target compound to enhance yield and purity.

Physicochemical Properties and Characterization

Spectroscopic Analysis

Fluorinated pyrazoles are typically characterized using:

-

¹⁹F NMR Spectroscopy: To confirm the presence and environment of fluorine atoms. For example, trifluoromethyl groups resonate near -60 ppm, while difluoromethyl groups appear at -80 to -100 ppm .

-

HPLC-MS: For purity assessment and isomer detection. The patent-reported method achieved 99.6% purity using reversed-phase HPLC with UV detection at 210 nm .

Thermal and Chemical Stability

The electron-withdrawing nature of fluorine substituents enhances thermal stability. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 200°C, suggesting similar resilience for the target compound .

Challenges and Future Directions

Synthetic Scalability

Current methods for analogous compounds achieve yields of 75–77% . Scaling production of the target compound would require optimizing:

-

Catalyst Efficiency: Exploring alternatives to KI/NaI, such as phase-transfer catalysts.

-

Solvent Systems: Transitioning from batch to continuous-flow reactors to improve heat and mass transfer.

Environmental and Regulatory Considerations

Fluorinated compounds often face scrutiny due to persistence in ecosystems. Future research must evaluate the target compound’s biodegradation pathways and ecotoxicological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume